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molecular formula C11H13N3 B8737020 4-(1,2-dimethyl-1H-imidazol-5-yl)aniline

4-(1,2-dimethyl-1H-imidazol-5-yl)aniline

Cat. No. B8737020
M. Wt: 187.24 g/mol
InChI Key: PHNINTDHMJAFHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09371319B2

Procedure details

Tetrakis(triphenylphosphine)palladium (0.053 g, 0.046 mmol) was added to a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (0.1 g, 0.456 mmol), 5-bromo-1,2-dimethyl-1H-imidazole (0.088 g, 0.502 mmol) and cesium fluoride (0.208 g, 1.369 mmol) in DME/MeOH (2/1, 2.9 mL). The reaction mixture was heated for 10 minutes at 150° C. under microwave irradiation. The reaction was diluted with EtOAc and quenched with water. The layers were separated and the aqueous layer was extracted with EtOAc. The combined organic layers were dried (Na2SO4), filtered and concentrated under reduced pressure. The crude mixture was purified using Biotage silica gel column chromatography eluting with 1 to 5% MeOH/aq. NH3 (10/1) in DCM followed by filtration through a SCX-2 column to afford the title product as a white solid (48 mg, 56%). 1H NMR (500 MHz, CDCl3): δ 2.42 (s, 3H), 3.46 (s, 3H), 3.81 (br s, 2H), 6.71-6.74 (m, 1H), 6.85 (s, 1H), 7.12-7.14 (m, 1H).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0.088 g
Type
reactant
Reaction Step Two
Quantity
0.208 g
Type
reactant
Reaction Step Two
Name
DME MeOH
Quantity
2.9 mL
Type
solvent
Reaction Step Two
Quantity
0.053 g
Type
catalyst
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
CC1(C)C(C)(C)OB([C:9]2[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][CH:10]=2)O1.Br[C:18]1[N:22]([CH3:23])[C:21]([CH3:24])=[N:20][CH:19]=1.[F-].[Cs+]>COCCOC.CO.CCOC(C)=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:23][N:22]1[C:18]([C:9]2[CH:10]=[CH:11][C:12]([NH2:13])=[CH:14][CH:15]=2)=[CH:19][N:20]=[C:21]1[CH3:24] |f:2.3,4.5,^1:44,46,65,84|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(N)C=C1)C
Name
Quantity
0.088 g
Type
reactant
Smiles
BrC1=CN=C(N1C)C
Name
Quantity
0.208 g
Type
reactant
Smiles
[F-].[Cs+]
Name
DME MeOH
Quantity
2.9 mL
Type
solvent
Smiles
COCCOC.CO
Name
Quantity
0.053 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified
WASH
Type
WASH
Details
eluting with 1 to 5% MeOH/aq
FILTRATION
Type
FILTRATION
Details
NH3 (10/1) in DCM followed by filtration through a SCX-2 column

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC=C1C1=CC=C(N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 48 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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